

Application Notes and Protocols for Investigating in vivo Tridecanedioyl-CoA Function

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Compound of Interest

Compound Name: Tridecanedioyl-CoA

Cat. No.: B15545573

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tridecanedioyl-CoA is the coenzyme A thioester of tridecanedioic acid, a 13-carbon dicarboxylic acid (DCA). DCAs are metabolic products of fatty acid ω -oxidation, a pathway that becomes significant when mitochondrial β -oxidation is impaired.[1][2] These molecules are typically metabolized further via peroxisomal β -oxidation.[2][3] The study of **Tridecanedioyl-CoA** in vivo is critical for understanding cellular energy balance, particularly in the context of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs), where the accumulation of DCAs can be a diagnostic marker.[1][4][5] Animal models are indispensable tools for elucidating the precise physiological and pathophysiological roles of specific acyl-CoA species like **Tridecanedioyl-CoA**. [4][6]

Application Notes

Metabolic Pathways Involving Tridecanedioyl-CoA

Tridecanedioyl-CoA is an intermediate in the metabolism of odd-chain fatty acids and dicarboxylic acids. Its formation and degradation are intrinsically linked to the interplay between microsomal, peroxisomal, and mitochondrial metabolic pathways.

- Formation via ω -Oxidation: Long-chain fatty acids, including the 13-carbon tridecanoic acid, can undergo ω -oxidation in the endoplasmic reticulum. This process introduces a hydroxyl group at the terminal (ω) carbon, which is subsequently oxidized to a carboxylic acid, forming tridecanedioic acid. This dicarboxylic acid is then activated to **Tridecanedioyl-CoA** in the peroxisome.[\[2\]](#)[\[3\]](#)
- Degradation via Peroxisomal β -Oxidation: Peroxisomes are the primary site for the β -oxidation of dicarboxylic acyl-CoAs.[\[2\]](#)[\[7\]](#) **Tridecanedioyl-CoA** enters the peroxisomal β -oxidation spiral. Each cycle shortens the acyl chain by two carbons, producing acetyl-CoA. For an odd-chain substrate like **Tridecanedioyl-CoA** (C13), this process would yield acetyl-CoA and eventually a terminal propionyl-CoA molecule. The shortened acyl-CoAs and acetyl-CoA can then be transported to the mitochondria for complete oxidation in the Krebs cycle.[\[7\]](#)
- Mitochondrial Involvement: While peroxisomes are the main site for DCA degradation, mitochondria can also contribute to their metabolism, particularly for medium-chain DCAs.[\[2\]](#) The transport of dicarboxylic acyl-CoAs into the mitochondria may occur without the need for the carnitine shuttle system, which is essential for long-chain monocarboxylic fatty acids.[\[8\]](#)[\[9\]](#)

Animal Models for Studying Tridecanedioyl-CoA Function

Direct investigation of **Tridecanedioyl-CoA** is often performed within the broader context of dicarboxylic acid metabolism. Two primary types of animal models are employed: dietary intervention models and genetic models of fatty acid oxidation disorders (FAODs).

- Dietary Intervention Models: These models involve feeding animals diets supplemented with specific dicarboxylic acids to study their metabolic fate and physiological effects. For instance, studies have used dodecanedioic acid (DC12), a 12-carbon DCA, to investigate effects on metabolic rate, body fat, and glucose tolerance in mice.[\[10\]](#)[\[11\]](#) A similar approach using tridecanedioic acid could be employed to specifically study the metabolism and function of **Tridecanedioyl-CoA**.
- Genetic Models (FAODs): Mouse models with genetic deficiencies in key fatty acid β -oxidation enzymes are crucial for studying conditions that lead to the accumulation of

dicarboxylic acids.[4][5] These models often exhibit dicarboxylic aciduria, making them suitable for investigating the consequences of elevated DCA levels and the role of alternative oxidation pathways.[1][12] Examples include:

- Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Mouse Model: These mice have a knockout of the MCAD protein and exhibit elevated acylcarnitine levels, mimicking aspects of the human disorder.[4]
- Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) Mouse Model: VLCAD^{-/-} mice show a milder phenotype than human patients but are valuable for studying the pathophysiology of long-chain FAODs.[4]
- Carnitine Palmitoyltransferase 2 (CPT2) Deficiency Mouse Models: Tissue-specific knockouts of CPT2 have been created to study the impairment of the carnitine cycle, which is crucial for mitochondrial import of long-chain fatty acids.[4][9]

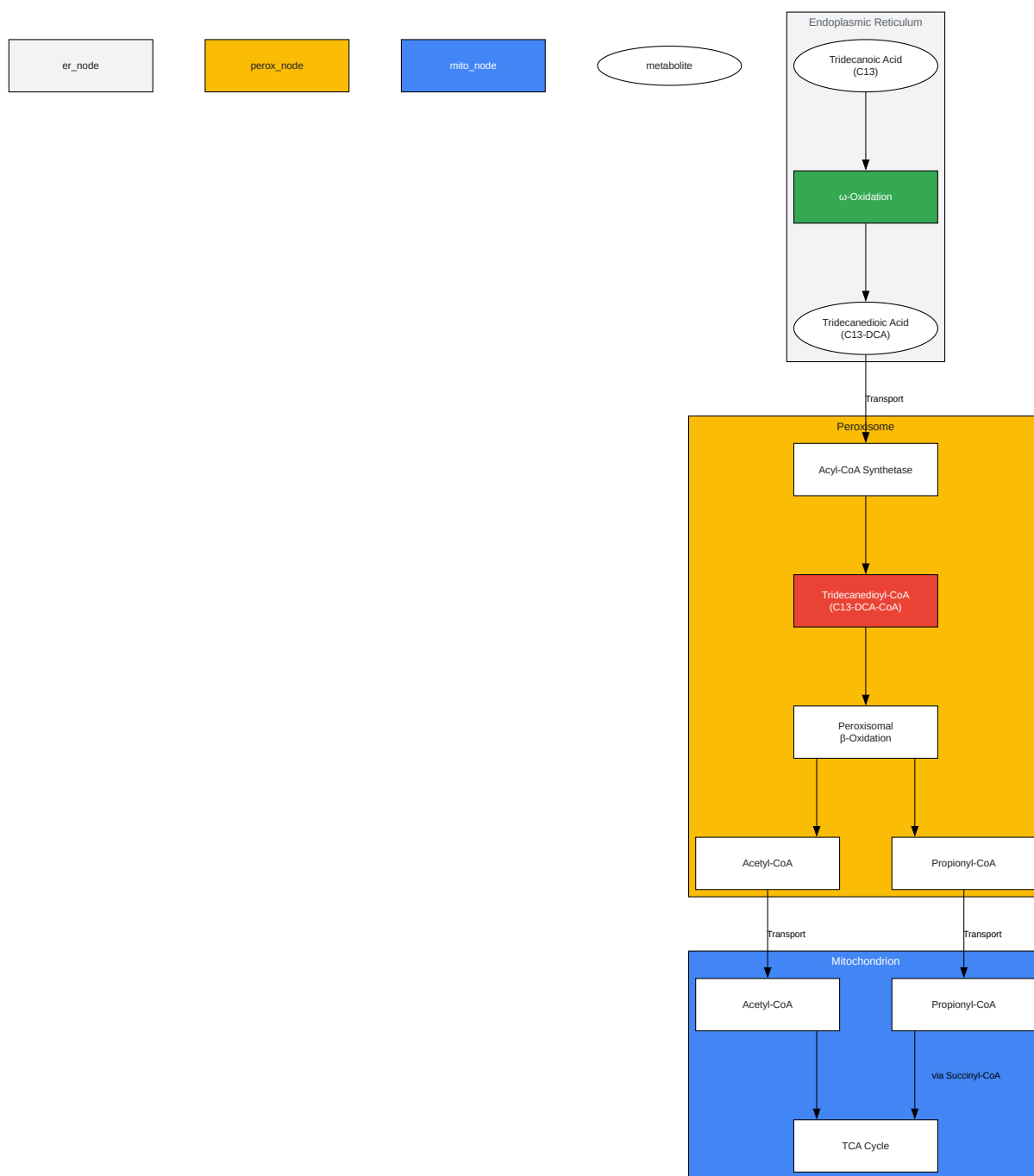
Data Presentation: Metabolic Effects of Dicarboxylic Acid Diet

The following table summarizes quantitative data from a study where mice were fed a diet supplemented with dodecanedioic acid (DC12), a close structural analog of tridecanedioic acid. This data provides a framework for the expected metabolic changes when investigating odd-chain DCAs.

Parameter	Control Diet	DC12-Supplemented Diet	Percentage Change	Reference
Body Weight (g)	32.5 ± 1.5	27.5 ± 1.0	↓ 15.4%	[10][11]
Fat Mass (%)	20.0 ± 2.0	10.0 ± 1.5	↓ 50.0%	[10][11]
Liver Weight (g)	1.5 ± 0.1	1.0 ± 0.1	↓ 33.3%	[10][11]
Energy Expenditure (kcal/hr/kg)	14.0 ± 0.5	16.5 ± 0.7	↑ 17.9%	[10][11]
Glucose Tolerance (AUC)	25000 ± 2000	18000 ± 1500	↓ 28.0%	[10][11]
Data are presented as mean ± SEM. AUC = Area Under the Curve.				

Visualizations

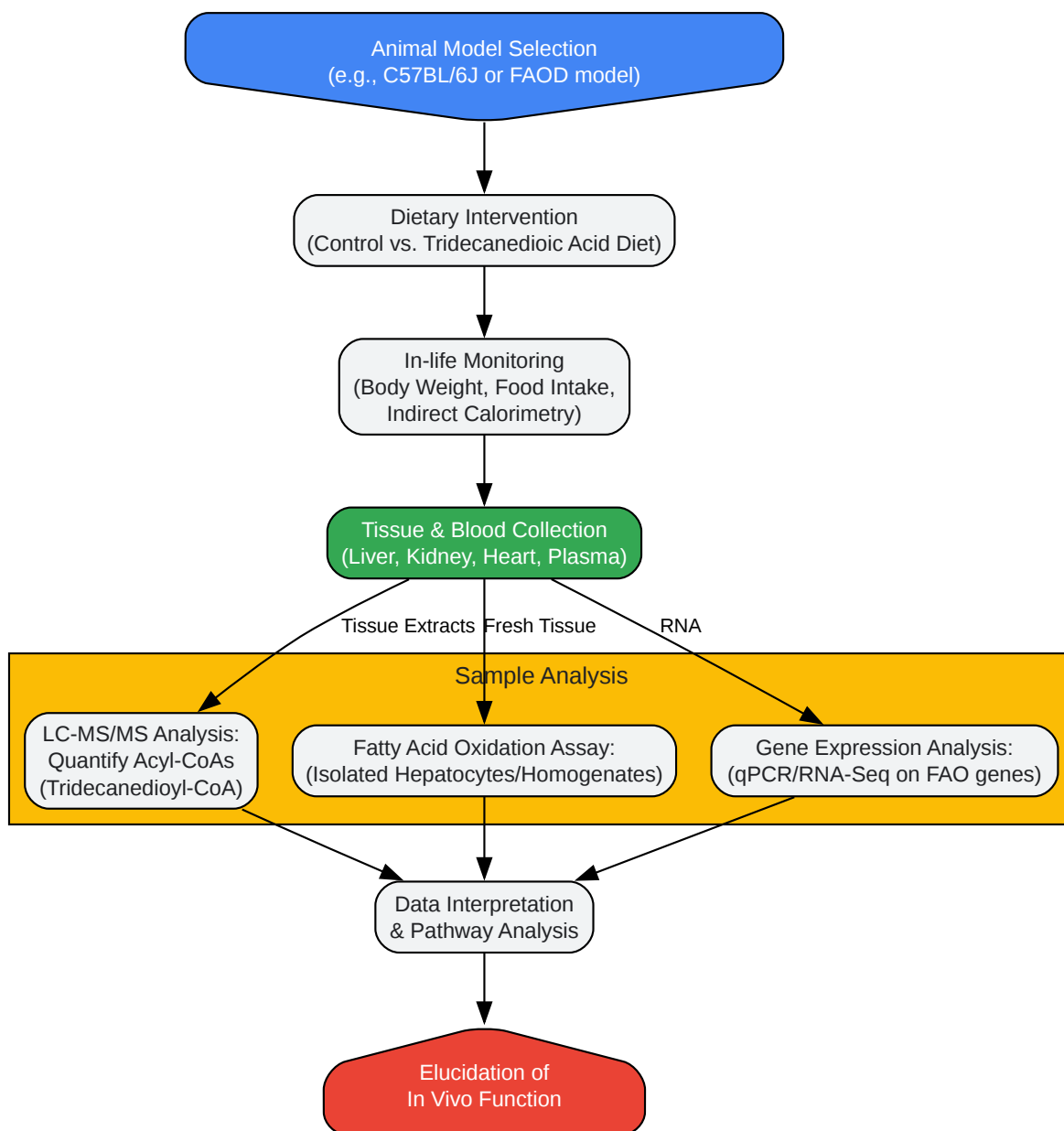
Metabolic Pathways



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Metabolism of Tridecanedioic Acid.

Experimental Workflow



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Workflow for investigating DCA metabolism.

Experimental Protocols

Protocol 1: Measurement of Fatty Acid β -Oxidation in Isolated Mouse Hepatocytes

This protocol provides a method for measuring mitochondrial and peroxisomal fatty acid β -oxidation in freshly isolated primary mouse hepatocytes using a radiolabeled substrate.[\[13\]](#)[\[14\]](#)

Materials:

- M199 buffer
- Collagenase
- $[1-^{14}\text{C}]$ Palmitic acid (or custom synthesized $[^{14}\text{C}]$ Tridecanedioic acid)
- Bovine Serum Albumin (BSA), fatty acid-free
- 1 M Perchloric acid
- Scintillation fluid and counter
- Hepatocyte isolation perfusion setup

Procedure:

- Hepatocyte Isolation:
 - Anesthetize the mouse according to IACUC-approved protocols.
 - Perform a laparotomy to expose the portal vein.
 - Cannulate the portal vein and perfuse the liver sequentially with a pre-perfusion buffer (calcium-free) and then a collagenase-containing buffer to digest the liver matrix.
 - Excise the digested liver, transfer to a culture dish with M199 buffer, and gently dissociate the cells.

- Filter the cell suspension through a 100 μm cell strainer.
- Wash the hepatocytes by centrifugation at 50 x g for 2 minutes at 4°C. Resuspend the pellet in cold M199 buffer. Repeat the wash.[13]
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- Substrate Preparation:
 - Prepare a soluble fatty acid-BSA complex. For each reaction, aliquot 13.5 μL of BSA solution.[14]
 - Add 1 μL of 200 mM [1- ^{14}C]palmitic acid (or equivalent molar amount of the dicarboxylic acid) to the BSA.[14]
 - Vortex vigorously and incubate at 41°C for 20-30 minutes until the solution clarifies.[14]
- Fatty Acid Oxidation Assay:
 - In 14 mL round-bottom tubes, dispense 750 μL of M199 buffer. If using inhibitors (e.g., etomoxir for mitochondrial FAO), add them at this stage.
 - Prepare the final radioactive substrate mix by diluting the fatty acid-BSA complex in M199 buffer pre-warmed to 37°C.[13]
 - Add a defined number of hepatocytes (e.g., $1-2 \times 10^6$ cells) to the tubes.
 - Start the reaction by adding the radioactive substrate mix to the hepatocyte suspension.
 - Incubate at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes).
 - Stop the reaction by transferring 400 μL of the hepatocyte suspension into a microcentrifuge tube containing 133 μL of 1 M perchloric acid.[13][14]
- Quantification of Radiolabeled Products:

- Centrifuge the stopped reaction tubes at 13,000 x g for 10 minutes. This separates the precipitated protein from the acid-soluble metabolites (ASM).[\[14\]](#)
- Carefully transfer 300 µL of the supernatant (containing the ¹⁴C-labeled ASM, such as acetyl-CoA) to a scintillation vial.
- Add 4 mL of scintillation fluid and measure the radioactivity using a scintillation counter.
[\[13\]](#)[\[14\]](#)
- The rate of fatty acid oxidation is calculated based on the amount of radioactivity in the ASM fraction relative to the specific activity of the initial substrate and normalized to the amount of protein or cell number.

Protocol 2: Quantification of Acyl-CoA Esters in Mouse Tissues by HPLC

This protocol describes a method for extracting and quantifying acyl-CoA species, including **Tridecanedioyl-CoA**, from tissue samples using High-Performance Liquid Chromatography (HPLC).[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Liquid nitrogen
- Homogenizer (e.g., Polytron)
- Perchloric acid (PCA)
- Potassium carbonate (K₂CO₃)
- HPLC system with a UV or mass spectrometry (MS) detector
- C18 reverse-phase HPLC column
- Acyl-CoA standards (including **Tridecanedioyl-CoA**, if available commercially or synthesized)[\[18\]](#)

Procedure:

- Tissue Collection and Homogenization:
 - Euthanize the mouse and rapidly excise the tissue of interest (e.g., liver, heart, kidney).
 - Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
 - Weigh the frozen tissue and homogenize it in 3-5 volumes of ice-cold 6% (w/v) PCA.
- Extraction of Acyl-CoAs:
 - Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
 - Collect the supernatant, which contains the acid-soluble acyl-CoAs.
 - Neutralize the extract by adding 3 M K₂CO₃. The endpoint is typically around pH 6.5-7.0.
 - Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
 - Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the salt.
 - The resulting supernatant contains the acyl-CoA esters and is ready for HPLC analysis.
[16]
- HPLC Analysis:
 - Set up the HPLC system with a C18 reverse-phase column.
 - Prepare mobile phases. A common method uses a gradient of two buffers:
 - Buffer A: Ammonium acetate buffer (pH 5.3)
 - Buffer B: Acetonitrile[17]
 - Establish a linear gradient from a low to a high concentration of Buffer B to elute the acyl-CoAs based on their hydrophobicity.
 - Inject 30-50 µL of the neutralized tissue extract onto the column.[16]

- Detect the eluting acyl-CoAs using a UV detector (at 260 nm) or, for higher specificity and sensitivity, an electrospray ionization mass spectrometer (ESI-MS).^{[16][17]}
- Quantification:
 - Generate a standard curve by running known concentrations of acyl-CoA standards.
 - Identify the peak corresponding to **Tridecanedioyl-CoA** in the sample chromatogram by comparing its retention time to the standard.
 - Quantify the amount of **Tridecanedioyl-CoA** in the sample by integrating the peak area and comparing it to the standard curve.
 - Normalize the results to the initial weight of the tissue sample.

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